Einecs 279-164-2
Description
EINECS 279-164-2 corresponds to the compound DL-lysine, compound with S-(carboxymethyl)-L-cysteine (1:1) (CAS: 79458-68-7). This substance is a zwitterionic surfactant classified under amino acid derivatives and biological additives in cosmetic formulations .
Properties
CAS No. |
79458-68-7 |
|---|---|
Molecular Formula |
C11H23N3O6S |
Molecular Weight |
325.38 g/mol |
IUPAC Name |
(2R)-2-amino-3-(carboxymethylsulfanyl)propanoic acid;2,6-diaminohexanoic acid |
InChI |
InChI=1S/C6H14N2O2.C5H9NO4S/c7-4-2-1-3-5(8)6(9)10;6-3(5(9)10)1-11-2-4(7)8/h5H,1-4,7-8H2,(H,9,10);3H,1-2,6H2,(H,7,8)(H,9,10)/t;3-/m.0/s1 |
InChI Key |
SAGXGPWVLUSDSQ-HVDRVSQOSA-N |
Isomeric SMILES |
C(CCN)CC(C(=O)O)N.C([C@@H](C(=O)O)N)SCC(=O)O |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.C(C(C(=O)O)N)SCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-lysine, compound with S-(carboxymethyl)-L-cysteine (1:1), involves the reaction of DL-lysine with S-(carboxymethyl)-L-cysteine under controlled conditions. The reaction typically requires a specific temperature and pH to ensure the formation of the desired product. The process involves the careful addition of reagents and monitoring of reaction parameters to achieve high purity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure consistency and quality. The final product is then purified and tested to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
DL-lysine, compound with S-(carboxymethyl)-L-cysteine (1:1), undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce oxidized derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
DL-lysine, compound with S-(carboxymethyl)-L-cysteine (1:1), has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in biological systems and potential therapeutic applications.
Medicine: Investigated for its potential use in drug development and treatment of certain medical conditions.
Industry: Utilized in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of DL-lysine, compound with S-(carboxymethyl)-L-cysteine (1:1), involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C11H23N3O6S
- Molecular Weight : 325.38 g/mol
- Function : Acts as a biological additive in cosmetics, enhancing stability and biocompatibility .
- Structural Features: Comprises DL-lysine (a basic amino acid) paired with S-(carboxymethyl)-L-cysteine, a modified cysteine derivative with a carboxymethyl group on the sulfur atom .
Lysine Aspartate (EINECS 248-423-1)
Lysine Aspartate (CAS: 27348-32-9) is another lysine-based compound, structurally and functionally similar to EINECS 279-164-2.
Key Similarities and Differences:
| Parameter | This compound | Lysine Aspartate |
|---|---|---|
| Molecular Formula | C11H23N3O6S | C10H21N3O6 |
| Paired Component | S-(carboxymethyl)-L-cysteine | L-aspartic acid |
| Molecular Weight | 325.38 g/mol | 279.29 g/mol |
| Function | Biological additive in cosmetics | Biological additive in cosmetics |
| Structural Basis | Lysine + modified cysteine | Lysine + aspartic acid |
| Key Functional Groups | Thioether (-S-), carboxylate (-COO⁻) | Carboxylate (-COO⁻), amine (-NH2) |
Analysis :
- Structural Comparison: Both compounds utilize lysine as the cationic component but differ in their anionic counterparts. This compound incorporates a sulfur-containing cysteine derivative, while Lysine Aspartate pairs with aspartic acid, a dicarboxylic amino acid .
- Functional Implications : The sulfur atom in this compound may enhance surfactant properties (e.g., emulsification, solubility) compared to Lysine Aspartate. Conversely, Lysine Aspartate’s dual carboxylate groups could improve chelation or pH buffering in formulations .
- Regulatory Status : Both are listed in the EU cosmetic ingredient inventory (Section I) as biological additives, indicating similar safety and regulatory acceptance .
Other Amino Acid-Based Surfactants
These compounds typically exhibit:
- Biodegradability : Lower environmental impact compared to synthetic surfactants.
- Mildness : Suitable for sensitive skin due to zwitterionic or anionic charges .
This compound in Cosmetics
Comparative Performance
- Thermal Stability : The cysteine-derived structure may confer higher thermal stability due to sulfur’s electron-donating properties, a hypothesis requiring experimental validation.
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